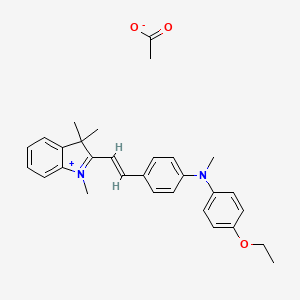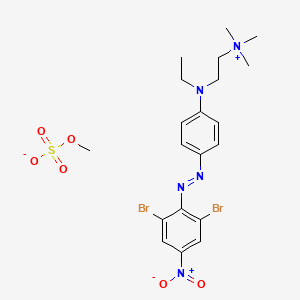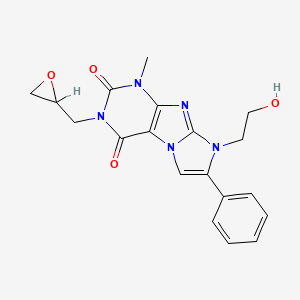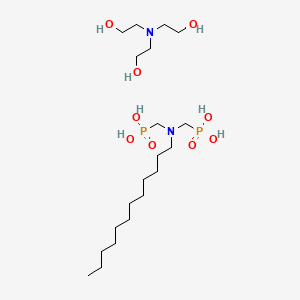
Einecs 285-172-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Einecs 285-172-7 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Substitution reactions are common, where one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 285-172-7 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Medicine: Research into its potential medicinal properties and applications is ongoing.
Industry: It is used in industrial applications, particularly in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Einecs 285-172-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and not fully understood.
Comparison with Similar Compounds
Einecs 285-172-7 can be compared with other similar compounds, such as:
[(dodecylimino)bis(methylene)]bisphosphonic acid: A closely related compound with similar chemical properties.
2,2’,2’'-nitrilotris[ethanol]: Another compound that shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
85030-47-3 |
|---|---|
Molecular Formula |
C20H48N2O9P2 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[dodecyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);8-10H,1-6H2 |
InChI Key |
OIRRRVMGGREJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


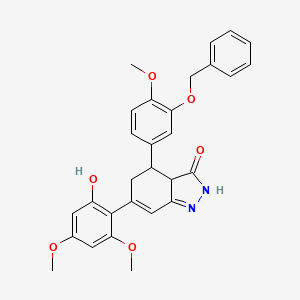
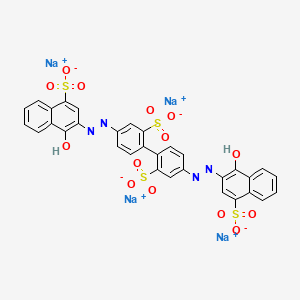
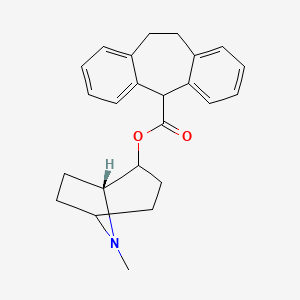
![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)
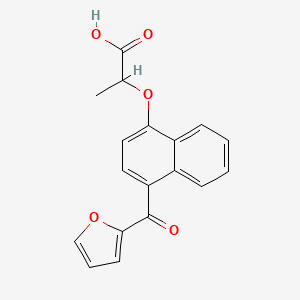
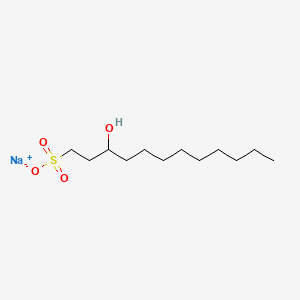
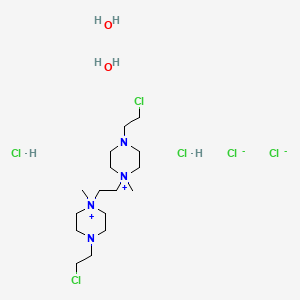
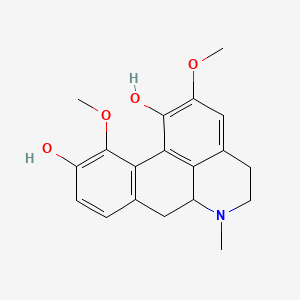
![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)
